molecular formula C14H22O B8000811 2-(2,4,6-Trimethylphenyl)-2-pentanol

2-(2,4,6-Trimethylphenyl)-2-pentanol

Cat. No.: B8000811
M. Wt: 206.32 g/mol
InChI Key: BAHYHMGSFKINHC-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)-2-pentanol is an organic compound belonging to the class of phenols It is characterized by a phenyl ring substituted with three methyl groups and a pentanol group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of mesityl chloride (2,4,6-trimethylchlorobenzene) with ethyl magnesium bromide to form the Grignard reagent, which is then reacted with formaldehyde to produce this compound.

  • Reductive Amination: Another method involves the reductive amination of 2,4,6-trimethylphenylacetaldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and precise temperature control to avoid side reactions.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding ketone, 2-(2,4,6-trimethylphenyl)-2-pentanone, using oxidizing agents like chromyl chloride or potassium permanganate.

  • Reduction: The compound can be reduced to form 2-(2,4,6-trimethylphenyl)-1-pentanol using reducing agents such as lithium aluminum hydride.

  • Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, potassium permanganate, and dichloromethane as a solvent.

  • Reduction: Lithium aluminum hydride in ether.

  • Substitution: Aluminum chloride and chloroform for Friedel-Crafts alkylation.

Major Products Formed:

  • Oxidation: 2-(2,4,6-trimethylphenyl)-2-pentanone.

  • Reduction: 2-(2,4,6-trimethylphenyl)-1-pentanol.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4,6-trimethylphenyl)-2-pentanol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used as a building block in the design of bioactive compounds.

  • Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,4,6-trimethylphenyl)-2-pentanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2,4,6-Trimethylphenol: A closely related compound with similar structural features but lacking the pentanol group.

  • 2-(2,4,6-trimethylphenyl)ethanol: Another phenol derivative with a shorter alkyl chain.

  • 2-(2,4,6-trimethylphenyl)propanol: Similar to the compound but with a shorter alkyl chain.

Uniqueness: 2-(2,4,6-trimethylphenyl)-2-pentanol is unique due to its longer alkyl chain, which imparts different chemical and physical properties compared to its shorter-chain analogs

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Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-6-7-14(5,15)13-11(3)8-10(2)9-12(13)4/h8-9,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHYHMGSFKINHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=C(C=C1C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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